molecular formula C18H24BrNO4 B15128364 tert-Butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

tert-Butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

Cat. No.: B15128364
M. Wt: 398.3 g/mol
InChI Key: ZSNFNJRSAPPNBP-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino ester.

    Introduction of the Bromophenyl Group: The 4-bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction, often using tert-butyl alcohol and an acid catalyst.

    Ethoxy-oxoethyl Group Addition: The ethoxy-oxoethyl group can be added through a nucleophilic acyl substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Catalyst Selection: Using efficient catalysts to increase reaction rates and yields.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to ensure high purity and yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy-oxoethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

    Hydrolysis: The ester groups can undergo hydrolysis to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

    Drug Development: Investigated for potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: Used in the design of probes for studying biological processes.

Industry

    Material Science:

    Agriculture: Investigated for use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring can provide rigidity to the molecule, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(4-chlorophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(4-fluorophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(4-methylphenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

Uniqueness

  • Bromine Substitution : The presence of the bromine atom in the 4-bromophenyl group can influence the compound’s reactivity and interactions, making it distinct from its chlorinated, fluorinated, or methylated counterparts.
  • Steric Effects : The tert-butyl ester group provides steric hindrance, which can affect the compound’s reactivity and binding properties.

Properties

Molecular Formula

C18H24BrNO4

Molecular Weight

398.3 g/mol

IUPAC Name

tert-butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

InChI

InChI=1S/C18H24BrNO4/c1-5-23-15(21)10-18(13-6-8-14(19)9-7-13)11-20(12-18)16(22)24-17(2,3)4/h6-9H,5,10-12H2,1-4H3

InChI Key

ZSNFNJRSAPPNBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)C2=CC=C(C=C2)Br

Origin of Product

United States

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